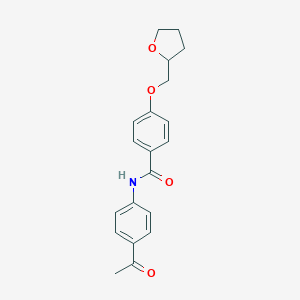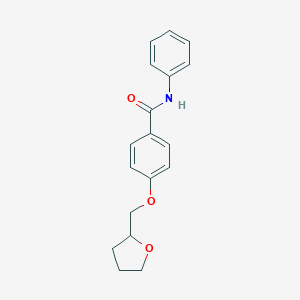![molecular formula C20H24N2O2 B250516 2-[butyryl(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B250516.png)
2-[butyryl(methyl)amino]-N-(2-phenylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[butyryl(methyl)amino]-N-(2-phenylethyl)benzamide is a chemical compound that has gained importance in scientific research due to its potential applications in various fields. This compound is commonly known as BMA-155, and it is a member of the benzamide family of compounds. BMA-155 has been shown to have promising effects in the fields of neuroscience, cancer research, and drug discovery.
Mechanism of Action
BMA-155 exerts its effects by inhibiting the activity of CK2. CK2 is a protein kinase that phosphorylates a wide range of proteins involved in various cellular processes. Inhibition of CK2 by BMA-155 leads to the downregulation of several signaling pathways, including the Akt/mTOR and MAPK pathways. This downregulation results in the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
BMA-155 has been shown to have potent effects on cell proliferation and apoptosis in various cell lines. It has been found to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. BMA-155 has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using BMA-155 in laboratory experiments is its potency and specificity. BMA-155 has been shown to have potent effects on CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. However, one limitation of using BMA-155 is its potential toxicity. BMA-155 has been shown to have toxic effects on some cell lines, and caution should be exercised when using this compound in laboratory experiments.
Future Directions
There are several future directions for research on BMA-155. One potential direction is the development of BMA-155 analogs with improved potency and specificity. Another potential direction is the investigation of the effects of BMA-155 on other signaling pathways and cellular processes. Additionally, the potential use of BMA-155 in the treatment of neurodegenerative diseases and inflammatory diseases warrants further investigation.
Synthesis Methods
The synthesis of BMA-155 involves the reaction of 2-phenylethylamine with butyryl chloride, followed by the reaction of the resulting product with 4-aminobenzophenone. The final product is then purified using column chromatography. The synthesis of BMA-155 is relatively straightforward and can be performed in a laboratory setting.
Scientific Research Applications
BMA-155 has been shown to have potential applications in the field of neuroscience. It has been found to be a potent inhibitor of the protein kinase CK2, which plays a critical role in the regulation of neuronal signaling. Inhibition of CK2 has been linked to the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Properties
Molecular Formula |
C20H24N2O2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-[butanoyl(methyl)amino]-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C20H24N2O2/c1-3-9-19(23)22(2)18-13-8-7-12-17(18)20(24)21-15-14-16-10-5-4-6-11-16/h4-8,10-13H,3,9,14-15H2,1-2H3,(H,21,24) |
InChI Key |
GFOMJBBOLKUWAB-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C)C1=CC=CC=C1C(=O)NCCC2=CC=CC=C2 |
Canonical SMILES |
CCCC(=O)N(C)C1=CC=CC=C1C(=O)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[(3-chlorophenyl)carbamoyl]benzoate](/img/structure/B250437.png)
![Methyl 4-[(2-fluorophenyl)carbamoyl]benzoate](/img/structure/B250438.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250439.png)
![Methyl 4-({4-[acetyl(methyl)amino]anilino}carbonyl)benzoate](/img/structure/B250441.png)
![Methyl 3-{[4-(4-morpholinylcarbonyl)anilino]carbonyl}benzoate](/img/structure/B250444.png)
![Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate](/img/structure/B250445.png)
![Methyl 4-[(2-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250446.png)
![2-fluoro-N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B250449.png)

![N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250452.png)

![2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250455.png)

![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250459.png)
